(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride
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Overview
Description
(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride is a chemical compound with a unique structure that includes an amino group and a cyclohexyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylamine and butanoic acid derivatives.
Formation of Intermediate: The cyclohexylamine reacts with a butanoic acid derivative under controlled conditions to form an intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-2-amino-4-cyclohexylbutanoic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as crystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Oxides or nitro derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may influence various biochemical pathways, including those related to amino acid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-sulfanylpropanoic acid hydrate hydrochloride
- (2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone hydrochloride
Uniqueness
(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride is unique due to its specific structure, which includes a cyclohexyl group attached to the butanoic acid backbone. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOOOLRANHXHQX-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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